5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
Overview
Description
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of sulfur-containing compounds with aromatic precursors, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid
- 6,6-Dimethyl-4-oxo-3-tetrahydro-1H-pyrrol-1-yl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate .
Uniqueness
What sets 5,5-Dimethyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
5,5-dimethyl-6,7-dihydro-4H-2-benzothiophene-1-carboxylic acid |
InChI |
InChI=1S/C11H14O2S/c1-11(2)4-3-8-7(5-11)6-14-9(8)10(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
GBWOOJHXGVEEMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(SC=C2C1)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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